Adamantanyl dihydroxybenzamide

Description

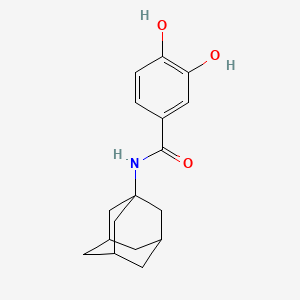

Structure

3D Structure

Properties

CAS No. |

1145869-22-2 |

|---|---|

Molecular Formula |

C17H21NO3 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

N-(1-adamantyl)-3,4-dihydroxybenzamide |

InChI |

InChI=1S/C17H21NO3/c19-14-2-1-13(6-15(14)20)16(21)18-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12,19-20H,3-5,7-9H2,(H,18,21) |

InChI Key |

ZXJFZSBPAUJZNO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Synthesis of Adamantanyl Dihydroxybenzamide Core Structures

The fundamental approach to synthesizing the this compound scaffold is the coupling of an activated dihydroxybenzoic acid derivative with an appropriate adamantanamine. The key challenges in this synthesis are achieving high-yield amide bond formation without compromising the sensitive hydroxyl groups and ensuring the correct placement of substituents on both core fragments.

Amide Bond Formation Approaches

The creation of the amide linkage between the adamantane (B196018) moiety and the dihydroxybenzamide core is the central step in the synthesis. Various modern and classical amide coupling strategies can be employed, often requiring the activation of the carboxylic acid group to facilitate the reaction with the sterically hindered adamantylamine.

One direct and effective method involves a two-step, one-pot synthesis. This approach begins with the activation of a dihydroxybenzoic acid, such as 3,5-dihydroxybenzoic acid, by converting it into a more reactive acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted in situ with 1-aminoadamantane in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. A Korean patent describes this specific synthesis for N-adamantyl-3,5-dihydroxybenzamide, achieving a high yield of 86% for the final product google.com.

An alternative strategy involves the use of peptide coupling reagents, which mediate the amide bond formation under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are widely used. In a typical procedure, the carboxylic acid is treated with DCC and an additive like 3,4-dihydroxy-3-hydro-4-oxo-1,2,3-benzotriazine (DHOBT) in an anhydrous solvent such as dimethylformamide (DMF) to form a highly reactive activated ester intermediate. Subsequent addition of the amine, in this case, 1-aminoadamantane, leads to the formation of the desired amide researchgate.net. This method is particularly useful when dealing with sensitive functional groups that might not tolerate the harsh conditions of acyl chloride formation researchgate.netnih.gov.

The table below summarizes common coupling reagents used in the synthesis of benzamide (B126) derivatives, which are applicable to the synthesis of this compound.

| Coupling Reagent System | Base | Solvent | Key Features |

| SOCl₂ | Triethylamine | Dichloromethane (DCM) | Forms a highly reactive acyl chloride intermediate; reaction is often high-yielding google.com. |

| DCC / DHOBT | - | Dimethylformamide (DMF) | Milder conditions, suitable for sensitive substrates; forms a stable activated ester researchgate.net. |

| EDC / HOBt | DIPEA | Acetonitrile | Water-soluble carbodiimide (B86325) (EDC) facilitates easier workup; HOBt minimizes side reactions. |

| COMU / K₂HPO₄ | K₂HPO₄ | Solvent-free (Mechanochemical) | A sustainable, solvent-free approach with fast reaction rates and high yields scispace.com. |

Regioselective Functionalization and Adamantane Moiety Incorporation

Control of regioselectivity is critical, particularly when synthesizing isomers of this compound where the hydroxyl groups are at different positions (e.g., 3,4-dihydroxy vs. 2,4-dihydroxy vs. 3,5-dihydroxy). The primary challenge lies in preventing the free hydroxyl groups on the benzamide ring from interfering with the amide coupling reaction.

To achieve this, a common strategy is the use of protecting groups for the hydroxyl functions. For instance, in the synthesis of N-adamantyl-3,4-dihydroxybenzamide (from protocatechuic acid), the two hydroxyl groups are often protected prior to the amide coupling step. A typical protecting group is benzyl (B1604629) (Bn), which can be introduced by reacting the dihydroxybenzoic acid with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) researchgate.net. Once the hydroxyl groups are protected as benzyl ethers, the amide coupling can proceed cleanly using standard reagents like DCC/DHOBT researchgate.net. After the successful formation of the N-(1-adamantyl)-3,4-dibenzyloxybenzamide intermediate, the benzyl groups can be efficiently removed through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to yield the final dihydroxybenzamide product researchgate.net.

The adamantane moiety is typically introduced as 1-aminoadamantane or a derivative thereof. This precursor is readily available and its rigid, bulky structure provides unique pharmacological properties to the final molecule researchgate.net. The incorporation occurs via the nucleophilic attack of the adamantyl amine onto the activated carboxylic acid of the (protected) dihydroxybenzoic acid.

Synthesis of Analogs and Homologs for Advanced Research

To explore the structure-activity relationships (SAR) and optimize the properties of this compound, researchers synthesize a variety of analogs and homologs. These modifications can involve altering the adamantane cage, changing the dihydroxybenzamide core, or adding diverse substituents to either part of the molecule.

Modifications of the Adamantane Moiety

The adamantane scaffold can be modified to fine-tune the lipophilicity, steric bulk, and electronic properties of the compound. These modifications can be made to the adamantane precursor before its coupling to the dihydroxybenzamide core.

Common modifications include the introduction of substituents at the bridgehead positions of the adamantane cage. For example, hydroxyl or methyl groups can be introduced to alter the molecule's solubility and metabolic stability. The synthesis of these substituted adamantane precursors allows for the creation of a library of analogs. For instance, N-(3-hydroxy-1-adamantyl) or N-(3,5-dimethyl-1-adamantyl) dihydroxybenzamide could be synthesized by starting with the corresponding substituted 1-aminoadamantanes.

The table below illustrates potential modifications to the adamantane moiety and their rationale in drug design.

| Adamantane Modification | Rationale for Modification |

| Introduction of -OH group(s) | Increase hydrophilicity, provide handle for further functionalization. |

| Introduction of alkyl groups (e.g., -CH₃) | Increase lipophilicity, modulate binding interactions. |

| Replacement with azaadamantane | Introduce basic center, alter hydrogen bonding capacity researchgate.net. |

| Replacement with diamantane | Increase size and lipophilicity for enhanced van der Waals interactions researchgate.net. |

Structural Variations within the Dihydroxybenzamide Core

The aromatic core of the molecule can also be systematically varied. This includes changing the position of the hydroxyl groups (e.g., 2,4-dihydroxy, 2,5-dihydroxy, or 3,5-dihydroxy isomers) or replacing them with other functional groups. The synthesis of these analogs starts with the appropriately substituted benzoic acid derivative. For example, the synthesis of N-adamantyl-3,5-dihydroxybenzamide begins with 3,5-dihydroxybenzoic acid google.com, while an analog based on gentisic acid would start with 2,5-dihydroxybenzoic acid.

Furthermore, the hydroxyl groups can be replaced with bioisosteres such as amino (-NH₂) or thiol (-SH) groups to probe the importance of hydrogen bonding and electronic character at these positions. The phenyl ring itself can also be replaced with other aromatic or heteroaromatic systems, such as pyridine (B92270) or thiophene, to create compounds with significantly different electronic distributions and spatial arrangements.

Introduction of Diverse Substituents for Structural Probing

To further probe the chemical space, additional substituents can be introduced onto either the adamantane cage or the dihydroxybenzamide ring. These substituents can modulate the compound's electronic properties, steric profile, and potential for secondary interactions with biological targets.

On the adamantane moiety, functionalization is also possible, though often more challenging. Ritter-type reactions can be used to introduce amide functionalities directly onto the adamantane cage from adamantanol precursors in the presence of various nitriles and catalysts researchgate.net. This allows for the synthesis of more complex, poly-functionalized adamantane derivatives that can then be incorporated into the final structure.

Process Development and Optimization of Synthetic Pathways

The development of efficient and scalable synthetic routes for adamantane-containing compounds is a significant area of research in medicinal and materials chemistry. While specific process development and optimization studies for this compound are not extensively detailed in publicly available literature, general principles and methodologies for the synthesis of related adamantyl-amides offer insights into potential optimization strategies. These strategies focus on improving reaction yields, minimizing reaction times, and enhancing the purity of the final product.

Optimization of synthetic pathways for adamantyl-amides often involves a systematic investigation of various reaction parameters. Key areas of focus include the choice of coupling reagents, reaction solvents, temperature, and reaction time. Additionally, the use of catalysts and alternative energy sources like microwave irradiation has been explored to enhance reaction efficiency.

One common approach to synthesizing amides is the coupling of a carboxylic acid with an amine. For this compound, this would involve the reaction of an adamantylamine with a dihydroxybenzoic acid derivative. The optimization of this process would typically involve screening different coupling agents and reaction conditions.

Key Optimization Parameters:

Solvent Selection: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. A range of aprotic and protic solvents would likely be evaluated to determine the optimal medium for the amide coupling reaction.

Temperature Control: Reaction temperature is a critical parameter that can influence both the rate of reaction and the formation of byproducts. Optimization studies would aim to identify the ideal temperature range to maximize the yield of the desired product while minimizing impurities.

Catalyst Systems: The use of catalysts can accelerate the reaction rate and improve efficiency. For amide bond formation, various catalysts could be screened to find one that provides the best performance in terms of yield and reaction time.

Reaction Time: Optimizing the reaction time is crucial to ensure the reaction proceeds to completion without the degradation of the product or the formation of unwanted side products.

A significant advancement in the synthesis of adamantane-containing amides has been the application of microwave-assisted synthesis. Studies on related compounds, such as N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide, have demonstrated that the use of microwave irradiation can lead to substantial increases in yields and a significant reduction in reaction times compared to conventional heating methods nih.gov. This suggests that a similar approach could be highly effective in optimizing the synthesis of this compound.

The Ritter reaction represents another synthetic pathway for the preparation of N-adamantyl amides. This reaction typically involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid. The synthesis of N-(Adamantan-1-yl)benzamide has been achieved using this method researchgate.net. Process optimization for a Ritter-type synthesis of this compound would involve evaluating different acid catalysts, nitriles, and reaction conditions to maximize the yield and selectivity.

To illustrate the process of optimization, the following hypothetical data table outlines a potential study for the synthesis of this compound, focusing on the impact of different solvents and temperatures on the reaction yield.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | 24 | 65 |

| 2 | Dichloromethane | 40 | 12 | 72 |

| 3 | Tetrahydrofuran | 25 | 24 | 58 |

| 4 | Tetrahydrofuran | 65 | 12 | 75 |

| 5 | Dimethylformamide | 25 | 24 | 70 |

| 6 | Dimethylformamide | 80 | 8 | 85 |

This is a hypothetical table created for illustrative purposes.

Further development would involve purification strategies to ensure the final product meets the required purity specifications for its intended application. Techniques such as recrystallization and chromatography would be optimized to effectively remove any unreacted starting materials and byproducts.

Structure Activity Relationship Sar Investigations

Influence of the Adamantyl Moiety on Molecular Activity

The adamantyl moiety, a rigid and bulky hydrocarbon cage, is a cornerstone of the adamantanyl dihydroxybenzamide structure, profoundly influencing its molecular activity through a combination of steric and hydrophobic effects.

The sheer size and three-dimensional structure of the adamantyl group play a significant role in the molecule's interaction with its biological targets. The steric bulk of this group can dictate the orientation of the entire molecule within a binding pocket, potentially enhancing affinity by promoting favorable contacts with the receptor surface. Furthermore, the rigid nature of the adamantane (B196018) cage restricts the conformational flexibility of the molecule, which can be advantageous in drug design. By locking the molecule into a more bioactive conformation, the entropic penalty of binding is reduced, which can lead to a higher binding affinity.

In studies of related compounds, the steric field in three-dimensional quantitative structure-activity relationship (3D-QSAR) models highlights the importance of the adamantyl group's volume. Contour map analysis from such studies indicates that sterically favorable regions are often located around the adamantyl moiety, suggesting that its bulk is a key determinant of activity. nih.gov

The combination of bulkiness and hydrophobicity makes the adamantyl group an effective "lipophilic bullet," capable of anchoring the molecule in a binding site. This can lead to prolonged receptor occupancy and, consequently, a more sustained biological effect. The following table illustrates how modifications to the adamantyl group can influence biological activity, as inferred from studies on related adamantane-containing compounds.

| Modification to Adamantyl Moiety | Predicted Impact on Activity | Rationale |

| Introduction of polar substituents | Decrease | Reduces hydrophobicity, potentially weakening interactions with nonpolar binding sites. |

| Increase in size (e.g., homoadamantane) | Variable | May enhance van der Waals interactions if the binding pocket can accommodate the increased bulk; otherwise, may lead to steric hindrance. |

| Isomeric attachment point (e.g., 2-adamantyl vs. 1-adamantyl) | Variable | Alters the spatial projection of the adamantyl cage, which can significantly affect the fit within a specific binding site. |

Significance of Dihydroxyl Substituent Position on the Aromatic Ring

The number and, critically, the position of hydroxyl groups on the benzamide (B126) ring are pivotal in determining the biological activity of this compound. These hydroxyl groups can act as both hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the active site of a target protein.

The specific arrangement of the hydroxyl groups (e.g., 2,4-dihydroxy vs. 3,5-dihydroxy) dictates the geometry of these potential hydrogen bonds. For instance, a 2,4-dihydroxy substitution pattern, as seen in salicylamide (B354443) derivatives, allows for intramolecular hydrogen bonding between the 2-hydroxyl group and the amide carbonyl, which can influence the planarity of the molecule and its binding orientation.

3D-QSAR studies on related polyhydroxylated benzamides have demonstrated that the electrostatic field is highly sensitive to the placement of hydroxyl groups. nih.gov Contour maps from these analyses often reveal that regions requiring negative electrostatic potential (electron-rich areas) coincide with the positions of the hydroxyl groups, underscoring their importance in forming key electrostatic interactions. nih.gov The activity of different dihydroxy-substituted isomers can vary significantly, as shown in the hypothetical data table below, which is representative of findings in similar compound series.

| Dihydroxyl Substitution Pattern | Relative Activity (%) | Rationale for Activity Variation |

| 2,4-dihydroxy | 100 | Optimal hydrogen bonding and electrostatic interactions with the target. Potential for intramolecular hydrogen bonding influencing conformation. |

| 2,5-dihydroxy | 75 | Altered hydrogen bonding geometry may lead to a less optimal fit in the binding site. |

| 3,4-dihydroxy | 60 | Different spatial arrangement of hydrogen bond donors/acceptors, resulting in weaker or fewer key interactions. |

| 3,5-dihydroxy | 85 | May allow for favorable interactions in a different region of the binding pocket. |

Contribution of the Amide Linkage to Activity Profiles

The amide group itself is an excellent hydrogen bonding motif, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. These interactions can anchor the molecule within the active site of a protein. The stability of the amide bond also contributes to the metabolic stability of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To more deeply understand the relationship between the chemical structure of this compound derivatives and their biological activity, quantitative structure-activity relationship (QSAR) modeling is employed. This computational approach seeks to build mathematical models that correlate variations in molecular descriptors with changes in activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have proven particularly insightful for this class of compounds. nih.gov These techniques analyze the steric and electrostatic fields surrounding a series of aligned molecules to generate contour maps that visualize the regions where modifications are likely to enhance or diminish activity. researchgate.netnih.gov

In a representative 3D-QSAR study of polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety, the following key findings were reported, which are highly relevant to this compound: nih.gov

CoMFA Results: The model indicated that both steric and electrostatic fields are significant contributors to the biological activity. The steric component accounted for approximately two-thirds of the model's predictive power, with the electrostatic component making up the remaining one-third.

Contour Map Analysis:

Steric Fields: Large, green-colored polyhedra were observed around the adamantyl group, indicating that bulky substituents in this region are favorable for activity. This confirms the importance of the steric bulk of the adamantyl moiety.

Electrostatic Fields: Blue-colored polyhedra were located near the hydroxyl groups on the benzamide ring, signifying that electron-withdrawing (electronegative) groups in these positions enhance activity. This highlights the critical role of the hydroxyl groups in forming favorable electrostatic interactions.

The statistical robustness of such 3D-QSAR models is often high, with cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²) that indicate good predictive ability. nih.gov The table below summarizes typical statistical results from a 3D-QSAR study on a related series of compounds.

| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Prediction (SEP) | F-value | Contribution of Fields |

| CoMFA | 0.785 | 0.952 | 0.211 | 154.3 | Steric: 65%, Electrostatic: 35% |

| CoMSIA | 0.801 | 0.963 | 0.198 | 162.7 | Steric: 25%, Electrostatic: 30%, Hydrophobic: 20%, H-bond Donor: 15%, H-bond Acceptor: 10% |

These 3D-QSAR studies provide a powerful predictive tool for the rational design of new, more potent this compound analogs by identifying the key structural features that need to be optimized. dongguk.edu

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that investigates the relationship between the biological activity of a series of compounds and their 3D molecular properties. In the context of this compound derivatives, CoMFA models have been developed to correlate their inhibitory activity with their steric and electrostatic fields.

A study on polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety revealed significant insights through CoMFA. The analysis produced a model with a cross-validated correlation coefficient (q²) of 0.725, indicating good internal predictive ability. The non-cross-validated correlation coefficient (r²) was 0.983, with a low standard error of estimate (SEE) of 0.082 and a high F-value of 201.039. These statistical parameters suggest a robust and reliable CoMFA model.

The contributions of the steric and electrostatic fields to the biological activity were found to be 62.7% and 37.3%, respectively. The CoMFA contour maps provide a visual representation of these contributions. The steric contour map indicated that the bulky adamantyl group is a key contributor to the activity of these compounds. Specifically, green contours around the adamantyl moiety suggest that sterically favorable groups in this region enhance biological activity. Conversely, yellow contours would indicate regions where bulky substituents are detrimental to activity.

The electrostatic contour map highlighted the importance of the hydroxyl group at the 3-position of the benzamide ring. Blue contours in this region signify that electropositive groups are favored for enhanced activity, while red contours would point to areas where electronegative groups are preferred. This suggests that the hydrogen-bonding capacity of the hydroxyl group plays a critical role in the interaction with the biological target.

Table 1: Statistical Parameters of the CoMFA Model for this compound Derivatives

| Parameter | Value |

| q² (cross-validated correlation coefficient) | 0.725 |

| r² (non-cross-validated correlation coefficient) | 0.983 |

| SEE (standard error of estimate) | 0.082 |

| F-value | 201.039 |

| Steric Field Contribution | 62.7% |

| Electrostatic Field Contribution | 37.3% |

| Optimum Number of Components | 6 |

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the SAR.

For the same series of this compound derivatives, a CoMSIA model was generated, yielding a q² of 0.653 and an r² of 0.957. The SEE was 0.129, and the F-value was 96.523. While the statistical quality of the CoMSIA model was slightly lower than that of the CoMFA model, it still provided valuable insights into the SAR.

The field contributions in the CoMSIA model were as follows: 3.8% for steric, 40.2% for electrostatic, 26.3% for hydrophobic, 11.2% for hydrogen bond donor, and 18.5% for hydrogen bond acceptor fields. The CoMSIA contour maps corroborated the findings from the CoMFA analysis and offered additional details.

The electrostatic contour map, similar to the CoMFA map, showed a large blue contour near the 3-hydroxyl group, reinforcing the importance of an electropositive (hydrogen bond donating) feature in this position. The hydrophobic contour map displayed a large white contour around the adamantyl group, indicating that hydrophobic properties in this region are favorable for activity. This aligns with the known lipophilic nature of the adamantane cage.

The hydrogen bond donor contour map revealed a cyan contour near the 3-hydroxyl group, suggesting that a hydrogen bond donor is preferred in this area. Conversely, the hydrogen bond acceptor contour map showed a magenta contour in the same region, indicating that a hydrogen bond acceptor is also favored, likely reflecting the dual nature of the hydroxyl group which can act as both a donor and an acceptor.

Table 2: Statistical Parameters of the CoMSIA Model for this compound Derivatives

| Parameter | Value |

| q² (cross-validated correlation coefficient) | 0.653 |

| r² (non-cross-validated correlation coefficient) | 0.957 |

| SEE (standard error of estimate) | 0.129 |

| F-value | 96.523 |

| Steric Field Contribution | 3.8% |

| Electrostatic Field Contribution | 40.2% |

| Hydrophobic Field Contribution | 26.3% |

| Hydrogen Bond Donor Contribution | 11.2% |

| Hydrogen Bond Acceptor Contribution | 18.5% |

| Optimum Number of Components | 5 |

Mechanistic Elucidation of Molecular Interactions

Enzyme-Ligand Interaction Dynamics

Adamantanyl dihydroxybenzamide's interaction with enzymes is a key aspect of its functionality. The compound has been shown to engage with several enzymes, most notably tyrosinase and other oxidoreductases, through a variety of dynamic processes.

Mechanism of Tyrosinase Inhibition

While N-adamantyl-3,4-dihydroxybenzamide (NADB) did not demonstrate direct inhibition of tyrosinase activity in a cell-free system, it was found to significantly reduce tyrosinase activity within melan-a cells. This suggests that its primary mechanism may not be direct competitive binding to the enzyme's active site. However, the broader class of adamantyl benzamide (B126) derivatives, such as the structurally related AP736, are recognized as tyrosinase inhibitors.

The inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, can occur through several mechanisms. One common mode is competitive inhibition , where the inhibitor molecule competes with the substrate (e.g., L-tyrosine) for binding to the active site of the enzyme. This is often seen with molecules that mimic the structure of the natural substrate.

Another significant mechanism is copper chelation . Tyrosinase is a copper-containing enzyme, and the presence of two copper ions in its active site is essential for its catalytic function. Compounds with the ability to chelate, or bind to, these copper ions can effectively inactivate the enzyme. The dihydroxybenzamide moiety of this compound, with its catechol-like structure, possesses the potential for such copper chelation, thereby disrupting the enzymatic activity necessary for melanogenesis.

Modulatory Effects on Specific Protein Promoter Activities

Research has demonstrated that adamantyl benzamide derivatives can exert significant control over the expression of key proteins involved in melanogenesis by modulating the activity of their gene promoters. A notable example is the compound AP736 (5-adamantan-1-yl-N-(2,4-dihydroxy-benzyl)-2,4-dimethoxy-benzamide), which has been shown to suppress the expression of microphthalmia-associated transcription factor (MiTF). MiTF is a master regulator of melanocyte development and differentiation, and it plays a crucial role in activating the promoters of several melanogenic genes, including tyrosinase.

The inhibitory effect of AP736 on MiTF expression is mediated through the suppression of the cAMP-PKA-CREB signaling pathway. By inhibiting this pathway, the compound effectively downregulates the transcription of MiTF, leading to a subsequent decrease in the expression of tyrosinase and other melanogenic enzymes.

Similarly, N-adamantyl-3,4-dihydroxybenzamide (NADB) has been observed to cause a marked decrease in the protein and mRNA levels of not only tyrosinase but also tyrosinase-related protein 1 (TRP-1) and dopachrome (B613829) tautomerase (DCT). This indicates a broader regulatory effect on the melanogenic pathway at the transcriptional level, likely through the modulation of promoter activities of these key enzymes.

Inhibitory Action on Other Oxidoreductase Enzymes

Beyond its effects on tyrosinase, this compound has demonstrated inhibitory activity against other oxidoreductase enzymes, such as lipoxygenase. A study involving the synthesis of N-((3s,5s,7s)-adamantan-1-yl)-3,4-dihydroxybenzamide reported its potent inhibitory activity against 15-lipoxygenase, with an IC50 value of 5.40 ± 0.55 μM. This level of inhibition was noted to be significantly more potent than that of the reference compound, stylosin. Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, playing a role in inflammatory pathways. The ability of this compound to inhibit this enzyme suggests its potential for broader biological applications beyond melanogenesis.

Table 1: Inhibitory Activity of this compound against Oxidoreductase Enzymes

| Enzyme | Compound | IC50 Value (μM) | Reference Compound |

| 15-Lipoxygenase | N-((3s,5s,7s)-adamantan-1-yl)-3,4-dihydroxybenzamide | 5.40 ± 0.55 | Stylosin |

Non-Covalent Interactions within Molecular Complexes

The stability and specificity of the interaction between this compound and its biological targets are governed by a network of non-covalent interactions. These weak, yet collectively significant, forces dictate the binding affinity and orientation of the ligand within the enzyme's active site or regulatory protein's binding pocket.

Hydrogen Bonding Networks

Molecular docking studies of structurally related adamantane (B196018) derivatives have provided insights into the potential hydrogen bonding networks formed by this compound. The benzamide backbone and the dihydroxy substituents on the phenyl ring are key features for forming hydrogen bonds. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the hydroxyl groups (-OH) are excellent hydrogen bond donors.

These groups can form crucial interactions with amino acid residues in the active site of enzymes. For instance, in the context of lipoxygenase inhibition, the allyl moiety of a related compound, N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamide, was shown to orient towards the iron core of the enzyme's active site. It is plausible that the dihydroxybenzamide portion of this compound could form hydrogen bonds with polar residues surrounding the active site, thereby stabilizing the enzyme-ligand complex. Potential hydrogen bonding networks could include N-H···O, N-H···S, C-H···O, and C-H···S interactions with the protein backbone or side chains.

Hydrophobic and Dispersion Interactions

In the case of enzyme inhibition, the adamantanyl group can fit into hydrophobic pockets within the enzyme's active site, contributing significantly to the stability of the molecular complex. The large surface area of the adamantane cage allows for numerous van der Waals contacts, further enhancing the binding. Docking studies of a related adamantane carboxamide derivative in the active site of soybean lipoxygenase support the importance of such hydrophobic interactions in ligand binding and inhibitory activity.

Pi-Interactions (C-H···π)

The adamantane cage of this compound participates in C–H···π interactions. In related N′-(adamantan-2-ylidene)hydrazide derivatives, the hydrogen atoms of the adamantyl unit have been observed to act as donors in such interactions with aromatic rings like pyridine (B92270). nih.gov This type of non-covalent interaction plays a crucial role in the self-assembly of organic molecules in the crystalline state and is significant in the field of crystal engineering. nih.gov

While direct crystallographic or computational data for this compound is not available in the provided search results, the propensity of the adamantane moiety to engage in these interactions is a key aspect of its molecular behavior. The lipophilic nature of the adamantane group, which contributes to high permeability in biological systems, is also a factor in its interaction with π-systems.

Molecular Recognition and Binding Site Analysis

Molecular recognition is fundamental to the biological activity of many compounds containing an adamantane scaffold. The adamantyl fragment's high lipophilicity is a known contributor to the bioactivity of numerous derivatives. mdpi.com In the context of molecular recognition, non-covalent interactions such as hydrogen bonds and more subtle forces like C–H···π interactions are vital for the specific binding of a ligand to its receptor.

Studies on other adamantane derivatives have highlighted the importance of these interactions in their binding affinity and potential pharmacological effects. For instance, molecular docking studies of N-(1-adamantylcarbamothioyl)benzamides have been used to investigate their binding affinity and modulation of receptor activity. farmaciajournal.com Although a specific binding site analysis for this compound is not detailed in the available literature, the principles of molecular recognition in similar adamantane-containing compounds suggest that the adamantyl group plays a significant role in anchoring the molecule within a binding pocket through hydrophobic and C-H···π interactions. The dihydroxybenzamide portion of the molecule would likely contribute to binding specificity through hydrogen bonding with polar residues in a receptor's active site.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmchemsci.com It is a widely used approach in chemistry and materials science to predict molecular properties and reactivity.

Analysis of Molecular Conformation and Stereochemical Control

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial to its chemical and biological activity. For adamantanyl dihydroxybenzamide, DFT calculations could be employed to determine the most stable conformations. This would involve optimizing the geometry of the molecule to find the lowest energy arrangement of its atoms. Key parameters that would be determined include:

Bond Lengths: The equilibrium distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The rotational angles around a chemical bond.

The adamantanyl group, with its rigid cage-like structure, imposes significant steric constraints on the molecule. The orientation of the dihydroxybenzamide group relative to the adamantanyl cage would be a key focus of conformational analysis. DFT can predict the rotational barriers around the amide bond and the bond connecting the adamantanyl group to the nitrogen atom, providing insight into the molecule's flexibility and the most populated conformational states. As this compound is an achiral molecule, stereochemical control is not a factor. nih.gov

Interactive Table: Predicted Conformational Data for this compound (Hypothetical)

| Parameter | Predicted Value (Å or Degrees) | Method/Basis Set |

| C-N (Amide) Bond Length | 1.35 | B3LYP/6-31G |

| N-C (Adamantyl) Bond Length | 1.48 | B3LYP/6-31G |

| C=O Bond Length | 1.23 | B3LYP/6-31G |

| Amide Bond Dihedral Angle | 180 (trans) | B3LYP/6-31G |

Note: The data in this table is hypothetical and for illustrative purposes, as specific DFT studies on this molecule were not found.

Energetics and Nature of Intermolecular Interactions

DFT can be used to study how this compound molecules interact with each other in the solid state or in solution. By calculating the interaction energies of molecular dimers or clusters, the nature and strength of intermolecular forces such as hydrogen bonding and van der Waals interactions can be quantified. The dihydroxybenzamide moiety contains hydrogen bond donors (the hydroxyl groups) and acceptors (the carbonyl oxygen and hydroxyl oxygens), suggesting that hydrogen bonding would play a significant role in its intermolecular interactions. Symmetry-Adapted Perturbation Theory (SAPT) is a method that can be used to decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. mdpi.com DFT calculations can provide a wealth of information about the electronic properties of this compound. Key reactivity descriptors that can be calculated include:

Proton Affinity: The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. This would indicate the most likely sites for protonation, which are expected to be the oxygen and nitrogen atoms.

Bond Dissociation Enthalpy (BDE): The energy required to break a specific bond homolytically. BDE values can predict the weakest bonds in the molecule and potential sites for radical reactions.

Ionization Potential: The minimum energy required to remove an electron from the molecule. This is related to the energy of the Highest Occupied Molecular Orbital (HOMO). jmchemsci.com

Electron Affinity: The energy released when an electron is added to the molecule. This is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). jmchemsci.com

The HOMO and LUMO energies, and the HOMO-LUMO gap, are important indicators of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. mdpi.com

Interactive Table: Predicted Reactivity Descriptors for this compound (Hypothetical)

| Descriptor | Predicted Value (eV) | Method/Basis Set |

| Ionization Potential | 8.2 | B3LYP/6-31G |

| Electron Affinity | 1.5 | B3LYP/6-31G |

| HOMO-LUMO Gap | 6.7 | B3LYP/6-31G* |

Note: The data in this table is hypothetical and for illustrative purposes, as specific DFT studies on this molecule were not found.

Advanced Quantum Chemical Methodologies

Beyond standard DFT, more advanced quantum chemical methods can provide deeper insights into the electronic structure and bonding of molecules.

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Quantification

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful tool for analyzing the electron density distribution in a molecule. wiley.comresearchgate.net By examining the topology of the electron density, QTAIM can identify and characterize chemical bonds and other interactions. For this compound, a QTAIM analysis could:

Identify Bond Critical Points (BCPs): These are points of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its magnitude and the sign of its Laplacian, can be used to classify the nature of the bond (e.g., covalent vs. ionic). researchgate.net

Characterize Hydrogen Bonds: QTAIM can provide a quantitative measure of the strength of intramolecular and intermolecular hydrogen bonds. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov For this compound, molecular dynamics (MD) simulations could be used to study its dynamic behavior over time. nih.gov By simulating the motion of the molecule in a solvent, such as water, MD can provide insights into:

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and properties.

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations.

Molecular Docking for Ligand-Target Prediction

The adamantane (B196018) moiety, a bulky, lipophilic cage structure, is known to interact favorably with hydrophobic pockets in protein active sites. Docking studies on other adamantane derivatives have shown that this group can significantly influence binding affinity and selectivity. For instance, adamantane-linked 1,2,4-triazole (B32235) derivatives have been investigated as potential inhibitors of the 11β-HSD1 enzyme, where the adamantane group is expected to occupy a lipophilic region of the active site. Similarly, in studies of adamantane derivatives as influenza virus inhibitors, the adamantane cage is crucial for blocking the M2 proton channel.

The dihydroxybenzamide portion of the molecule offers potential for hydrogen bonding interactions. The hydroxyl (-OH) and amide (-NH-C=O) groups can act as hydrogen bond donors and acceptors, forming specific interactions with amino acid residues in a protein's active site. Molecular docking of various benzamide (B126) derivatives has demonstrated their ability to form hydrogen bonds with key residues in their respective targets.

A hypothetical molecular docking study of "this compound" would likely show the adamantane group occupying a hydrophobic pocket of a target protein, while the dihydroxybenzamide moiety forms hydrogen bonds and potentially pi-stacking interactions with the surrounding amino acids. The predicted binding affinity, represented by a docking score, would indicate the strength of this interaction.

Table 1: Illustrative Molecular Docking Results for Analogous Compounds

| Compound Class | Target Protein | Key Interactions Observed | Reference |

| Adamantane-linked triazoles | 11β-HSD1 | Hydrophobic interactions with adamantane cage | |

| Adamantane derivatives | Influenza M2 Channel | Hydrophobic interactions, channel blocking | |

| Benzamide derivatives | S. aureus DNA Gyrase | Hydrogen bonding with amide group | |

| Benzimidazolone derivatives | HIV-1 Reverse Transcriptase | Hydrogen bonding and hydrophobic interactions |

This table is for illustrative purposes and shows the types of results obtained for compounds containing adamantane or benzamide moieties, in the absence of specific data for this compound.

Conformational Sampling and Dynamic Behavior

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and the energy associated with these different arrangements, known as conformers. The adamantane cage is a rigid structure with very limited conformational flexibility. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

The primary sources of flexibility in "this compound" would be the rotation around the single bonds connecting the adamantane cage to the benzamide group and the rotation of the hydroxyl groups on the benzene (B151609) ring. The amide bond itself has a significant rotational barrier due to its partial double bond character, leading to the possibility of cis and trans isomers. For N-aryl amides, the planarity between the aromatic ring and the amide group can influence conformational preferences.

Computational methods like molecular dynamics (MD) simulations can be used to explore the conformational space of "this compound" over time. An MD simulation would reveal the preferred dihedral angles, the stability of different conformers, and how the molecule's shape fluctuates in a biological environment (e.g., in water). Such simulations on other adamantane derivatives have been used to understand their dynamic behavior and interaction with target proteins.

Table 2: Predicted Torsional Angles and Conformational Data for this compound

| Dihedral Angle | Description | Predicted Behavior |

| Adamantane-N bond | Rotation of the adamantane group | Likely to have preferred orientations to minimize steric hindrance. |

| C(O)-N bond | Amide bond rotation | High rotational barrier, predominantly found in the lower energy trans conformation. |

| Aryl-C(O) bond | Rotation of the benzamide group | Can influence the planarity and interaction with the target. |

| C-OH bonds | Rotation of hydroxyl groups | Can rotate to optimize hydrogen bonding. |

This table represents a theoretical prediction of the conformational behavior of this compound based on the general principles of conformational analysis of similar structures.

Cheminformatics and Statistical Modeling for Predictive Research

Cheminformatics involves the use of computational and informational techniques to a broad range of problems in the field of chemistry. Statistical modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that relate the chemical structure of a compound to its biological activity.

For a molecule like "this compound," a QSAR study would involve generating a dataset of structurally similar compounds with their measured biological activities. Then, various molecular descriptors (e.g., physicochemical properties, topological indices, 3D descriptors) would be calculated for each compound. Statistical methods are then used to build a model that can predict the activity of new, untested compounds based on their descriptors.

QSAR studies on adamantane derivatives have been conducted to understand the structural requirements for their antiviral activity against the influenza virus. These studies have highlighted the importance of the lipophilicity and shape of the adamantane cage for activity. Similarly, cheminformatics approaches have been applied to libraries of benzamide derivatives to predict their properties and potential biological targets.

A predictive model for "this compound" and its analogs could help in designing new derivatives with improved potency or other desirable properties. For example, a 3D-QSAR model could indicate where to add substituents on the adamantane cage or the benzamide ring to enhance binding to a specific target.

Table 3: Common Molecular Descriptors Used in Cheminformatics and QSAR

| Descriptor Type | Examples | Relevance to this compound |

| Physicochemical | LogP, Molecular Weight, Polar Surface Area | Predicts solubility, permeability, and general drug-likeness. |

| Topological | Connectivity indices, Shape indices | Encodes information about the atom connectivity and overall shape of the molecule. |

| Electronic | HOMO/LUMO energies, Dipole moment | Relates to the reactivity and electrostatic interactions of the molecule. |

| 3D Descriptors | van der Waals volume, Solvent Accessible Surface Area | Describes the three-dimensional properties of the molecule, important for ligand-receptor interactions. |

Advanced Spectroscopic Characterization and Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of Adamantanyl dihydroxybenzamide in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, NOESY) experiments, a complete and unambiguous assignment of all proton and carbon signals is achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the dihydroxybenzamide moiety, the amide proton, the hydroxyl protons, and the protons of the rigid adamantanyl cage.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of all 17 carbon atoms in the molecule, confirming the presence of the adamantanyl cage, the substituted benzene (B151609) ring, and the amide carbonyl carbon. The chemical shifts are influenced by the electronic environment of each carbon atom. compoundchem.com

2D NMR Spectroscopy (COSY and NOESY):

Correlation Spectroscopy (COSY): This experiment establishes proton-proton coupling relationships, identifying adjacent protons. libretexts.org For this compound, COSY spectra would show correlations between the vicinal protons on the aromatic ring, helping to confirm their substitution pattern. It would also reveal couplings between protons within the adamantane (B196018) framework. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space (< 5 Å), regardless of their bonding connectivity. nanalysis.comlibretexts.org This is crucial for confirming the three-dimensional structure. A key expected correlation would be between the amide N-H proton and nearby protons on both the adamantanyl group and the aromatic ring, confirming their relative orientation. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on typical values for similar functional groups and structural motifs. Actual values may vary based on solvent and experimental conditions. compoundchem.comresearchgate.netresearchgate.net

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (C=O) | - | ~168-172 |

| Aromatic C-H | ~6.8 - 7.5 | ~115-130 |

| Aromatic C-OH | - | ~145-155 |

| Aromatic C-C=O | - | ~130-135 |

| Amide N-H | ~8.0 - 8.5 | - |

| Hydroxyl O-H | ~5.0 - 6.0 (broad) | - |

| Adamantane C (quaternary) | - | ~28-32 |

| Adamantane CH | ~2.1 | ~38-42 |

| Adamantane CH₂ | ~1.7 - 1.9 | ~35-40 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Packing

X-ray crystallography provides definitive information about the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. For a molecule like this compound, this technique would reveal the precise conformation of the amide linkage and the extensive network of intermolecular interactions.

Table 2: Representative Crystallographic Data for a Bioactive Adamantane Derivative Note: This table presents typical data obtained from an X-ray crystallographic analysis of a related adamantane-containing compound to illustrate the expected parameters. mdpi.com

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.1 - 10.5 |

| b (Å) | 11.2 - 11.6 |

| c (Å) | 12.5 - 12.9 |

| α (°) | 85.0 - 85.5 |

| β (°) | 74.5 - 75.0 |

| γ (°) | 65.5 - 66.0 |

| Volume (ų) | 1350 - 1400 |

| Z (molecules/cell) | 2 |

Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy) for Functional Group and Interaction Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its functional groups and bonding arrangements.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. A broad band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of the hydroxyl groups, with its breadth indicating hydrogen bonding. The N-H stretch of the amide group typically appears as a medium-intensity band around 3300 cm⁻¹. The most intense peak in the spectrum is often the C=O stretch (Amide I band) found between 1630 and 1680 cm⁻¹. The N-H bend (Amide II band) is observed near 1550-1640 cm⁻¹. The spectrum also contains numerous peaks corresponding to C-H stretching of the adamantane and aromatic groups (~2850-3100 cm⁻¹) and aromatic C=C stretching (~1450-1600 cm⁻¹). nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds, such as the C-C and C-H bonds of the adamantane cage and the aromatic ring, often produce stronger and sharper signals in the Raman spectrum compared to the IR spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Hydroxyl | 3200 - 3600 | Strong, Broad (IR) |

| N-H Stretch | Amide | ~3300 | Medium (IR) |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Adamantane | 2850 - 2950 | Strong |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 | Very Strong (IR) |

| N-H Bend (Amide II) | Amide | 1550 - 1640 | Strong (IR) |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Variable |

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Integrity

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation patterns upon ionization, which can provide valuable structural information. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be readily observed, confirming the molecular weight of 287.35 g/mol . nih.govnih.gov

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion and analyze the resulting fragment ions. For this compound, the most likely fragmentation pathways involve the cleavage of the amide bond, which is typically the most labile bond in the structure.

Key Fragmentation Pathways:

Amide Bond Cleavage (Path A): Cleavage of the C-N amide bond can result in two primary fragments: the adamantyl cation ([C₁₀H₁₅]⁺) with a characteristic mass-to-charge ratio (m/z) of 135, and a neutral dihydroxybenzamide radical. nih.gov

Amide Bond Cleavage (Path B): Alternatively, cleavage can produce a protonated dihydroxybenzamide fragment (dihydroxybenzoyl cation) and a neutral adamantane. This pathway helps confirm the structure of the aromatic portion of the molecule. nih.govnih.gov

These characteristic fragmentation patterns provide unambiguous evidence for the presence and connectivity of both the adamantane and dihydroxybenzamide moieties within the parent molecule. wvu.eduresearchgate.net

Table 4: Expected Key Ions in the ESI-MS/MS Spectrum of this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₇H₂₂NO₃]⁺ | 288.16 | Protonated molecular ion |

| [M+H - H₂O]⁺ | [C₁₇H₂₀NO₂]⁺ | 270.15 | Loss of water from a hydroxyl group |

| [C₁₀H₁₅]⁺ | [C₁₀H₁₅]⁺ | 135.12 | Adamantyl cation (from amide C-N cleavage) |

| [C₇H₆O₃]⁺ | [C₇H₆O₃]⁺ | 138.03 | Dihydroxybenzoyl cation (from amide cleavage) |

Chemical Biology and Methodological Advancements

Design and Application as Chemical Probes for Biological Systems

The development of chemical probes is a cornerstone of chemical biology, enabling the interrogation of complex biological systems. A hypothetical "Adamantanyl dihydroxybenzamide" probe would likely be designed to exploit the distinct properties of its two core moieties: the bulky, lipophilic adamantanyl group and the hydrogen-bonding capable dihydroxybenzamide scaffold. The adamantanyl cage could serve as a unique recognition element or a handle for modulating solubility and cell permeability. The dihydroxybenzamide portion, with its potential for chelation and hydrogen bonding, could be engineered to interact with specific biological targets such as enzymes or receptors.

The application of such a probe would depend on its specific design. For instance, if functionalized with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag), it could be used in various assays to visualize and quantify target engagement within cells or in vitro.

Integration into Biomolecule Functionalization Platforms and Strategies

Biomolecule functionalization involves the chemical modification of biomolecules like proteins and nucleic acids to study or alter their function. An this compound derivative could be integrated into such platforms in several ways. The adamantane (B196018) moiety is known for its strong and specific non-covalent interactions with cyclodextrin (B1172386) hosts. This "host-guest" chemistry could be employed to specifically label or immobilize biomolecules that have been pre-functionalized with a cyclodextrin tag.

Furthermore, the benzamide (B126) portion could be chemically modified to include reactive groups, allowing for covalent conjugation to specific amino acid residues on a protein surface. This would create a stable linkage, enabling the study of the biomolecule's function without disruption from probe dissociation.

Development of Methodologies for Investigating Targeted Molecular Interactions

Investigating the interaction between a small molecule and its biological target is crucial for understanding its mechanism of action. For a compound like this compound, a suite of biophysical and biochemical methodologies would be necessary. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could be employed to determine the binding affinity and kinetics of the interaction.

Structural biology methods, including X-ray crystallography and cryo-electron microscopy (cryo-EM), would be invaluable for elucidating the precise binding mode of the compound within its target protein. Such structural information is critical for understanding the basis of its activity and for guiding further optimization.

Contribution to Rational Design Principles for Bioactive Small Molecules

The study of any novel bioactive compound contributes to the broader principles of rational drug design. If this compound were found to have significant biological activity, the analysis of its structure-activity relationship (SAR) would provide key insights. By systematically modifying the adamantanyl cage, the substitution pattern on the dihydroxybenzamide ring, and the linker connecting them, researchers could build a model of the pharmacophore responsible for its activity.

This information would not only allow for the optimization of the compound's potency and selectivity but also contribute to a more general understanding of how to design molecules that target similar biological pathways or protein families. The unique combination of a rigid, three-dimensional adamantane scaffold with a planar, hydrogen-bonding aromatic system could offer new design strategies for achieving target specificity and favorable pharmacokinetic properties.

Data Tables

Due to the absence of research data for "this compound," no data tables can be generated. Hypothetical data tables could include:

Table 1: Biophysical Characterization of this compound Binding to a Hypothetical Target Protein. This table would typically list parameters such as the dissociation constant (Kd), association rate constant (kon), dissociation rate constant (koff), and thermodynamic parameters (ΔH, ΔS, ΔG).

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs. This table would present the chemical modifications made to the parent compound and the corresponding changes in biological activity (e.g., IC50 or EC50 values).

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Paradigms for Adamantanyl Dihydroxybenzamide Derivatives

The advancement of this compound from a laboratory curiosity to a viable therapeutic lead hinges on the development of efficient, scalable, and versatile synthetic methodologies. Current approaches often involve multi-step sequences that can be time-consuming and resource-intensive. Future research should prioritize the creation of novel synthetic paradigms that offer higher yields, greater purity, and access to a wider array of structural analogs.

Key areas for exploration include:

Convergent Synthesis Strategies: Designing synthetic routes where the adamantane (B196018) and dihydroxybenzamide moieties are synthesized separately and then coupled in a final, high-yield step. This approach allows for modularity, enabling the rapid generation of a library of derivatives with diverse substitution patterns on both parts of the molecule.

C-H Functionalization: Investigating modern C-H activation and functionalization techniques to directly introduce or modify functional groups on the adamantane core. mdpi.com This could bypass the need for pre-functionalized adamantane precursors, thereby shortening the synthetic sequence.

Flow Chemistry: Adapting synthetic steps to continuous flow reactors. This technology can enhance reaction efficiency, improve safety and scalability, and allow for precise control over reaction parameters, leading to higher purity and reproducibility.

Biocatalysis: Exploring the use of enzymes to catalyze key steps, such as amidation or hydroxylation, under mild and environmentally friendly conditions. This could offer high stereoselectivity and regioselectivity, which is often challenging to achieve with traditional chemical methods.

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Paradigm | Potential Advantages | Challenges to Address | Applicability to Derivatives |

| Linear Multi-Step Synthesis | Established and predictable chemistry. | Low overall yield, time-consuming, limited diversity. | Low to moderate. |

| Convergent Synthesis | High efficiency, modular, facilitates library synthesis. | Requires robust and high-yielding coupling reactions. | High. |

| C-H Functionalization | Reduces step count, uses simpler starting materials. | Selectivity on the adamantane cage can be difficult to control. | Moderate to high. |

| Flow Chemistry | Scalable, improved safety, high reproducibility. | Requires specialized equipment and process optimization. | High. |

| Biocatalysis | High selectivity, environmentally friendly, mild conditions. | Enzyme discovery and optimization for specific substrates. | Moderate. |

Integration of Advanced In Silico Approaches for De Novo Design and Virtual Screening

Computational chemistry and bioinformatics offer powerful tools to accelerate the discovery and optimization of novel this compound derivatives. researchgate.net By integrating advanced in silico approaches, researchers can rationally design new molecules with enhanced properties and screen vast virtual libraries to identify promising candidates before committing to laborious laboratory synthesis. nih.govresearchgate.net

Future computational efforts should focus on a multi-faceted workflow:

De Novo Design: Employing algorithms to generate novel molecular structures within the constraints of a pharmacophore model derived from this compound. This can lead to the discovery of entirely new scaffolds that retain the desired biological activity.

Virtual Screening: Using high-throughput virtual screening to dock large libraries of commercially available or virtually generated adamantane and benzamide (B126) compounds against known or predicted biological targets. nih.gov This can rapidly identify potential hits for further investigation.

Molecular Dynamics (MD) Simulations: Performing MD simulations on ligand-protein complexes to assess the stability of the binding interactions over time. researchgate.net This provides deeper insight into the binding mode and can help differentiate between transient and stable binders.

ADMET Prediction: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives early in the discovery process. ekb.eg This helps to prioritize compounds with favorable drug-like properties and reduce late-stage attrition.

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to study the electronic properties of the molecule, which is particularly relevant for understanding its antioxidant mechanism at a subatomic level. researchgate.netsamipubco.com

| In Silico Technique | Primary Objective | Expected Outcome |

| Pharmacophore Modeling | Identify essential 3D features for biological activity. | A virtual template for designing new active compounds. nih.govresearchgate.net |

| Molecular Docking | Predict binding orientation and affinity of a ligand to a target protein. | A ranked list of potential lead compounds based on binding scores. ekb.egmdpi.com |

| Virtual Screening | Rapidly assess large compound libraries for potential activity. | Identification of a smaller, enriched set of "hit" compounds for experimental testing. |

| Molecular Dynamics | Simulate the dynamic behavior and stability of the ligand-protein complex. | Confirmation of stable binding modes and interaction patterns. |

| ADMET Prediction | Forecast the pharmacokinetic and toxicity profile of a compound. | Prioritization of compounds with better potential for in vivo success. |

Elucidation of Complete Mechanistic Pathways at the Molecular Level

While this compound is noted for its antioxidant properties, the precise molecular mechanisms underlying this and other potential biological activities remain largely unexplored. A thorough elucidation of these pathways is critical for rational drug design and for understanding the full therapeutic potential of the compound.

Given its structure, the antioxidant activity likely stems from the dihydroxybenzamide moiety, which is a classic phenolic antioxidant. nih.gov Future research should aim to:

Characterize Radical Scavenging: Use techniques like electron paramagnetic resonance (EPR) spectroscopy to definitively prove and quantify the compound's ability to scavenge various reactive oxygen species (ROS).

Identify Antioxidant Mechanisms: Differentiate between the primary mechanisms of phenolic antioxidant action, such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). researchgate.netoup.com Computational studies can calculate bond dissociation energies to predict the dominant pathway. samipubco.com

Investigate Enzyme Interactions: Determine if the compound interacts with key enzymes involved in oxidative stress, such as Xanthine Oxidase or NADPH Oxidase. The adamantane moiety is known to facilitate binding to enzymatic pockets. nih.gov

Map Downstream Signaling: Explore the compound's effect on intracellular signaling pathways modulated by oxidative stress, such as the Nrf2-ARE pathway, which is a master regulator of the cellular antioxidant response.

Exploration of New Biological Targets and Pathways for Chemical Intervention

The unique physicochemical properties imparted by the adamantane group suggest that the biological activity of this compound may extend beyond simple antioxidant effects. The adamantane moiety is a well-established pharmacophore that increases lipophilicity and metabolic stability, and it is present in drugs targeting viral infections, CNS disorders, and diabetes. nih.govwikipedia.orgpensoft.net

Translational perspectives should focus on exploring new therapeutic areas through:

Computational Target Fishing: Using reverse docking and other ligand-based computational methods to screen the structure of this compound against databases of known protein structures to identify potential new biological targets. nih.govcomputabio.com

Enzyme Inhibition Assays: Screening the compound against panels of clinically relevant enzymes where adamantane derivatives have previously shown activity, such as urease, dipeptidyl peptidase-IV (DPP-IV), or hydroxysteroid dehydrogenases. nih.govnih.gov

Antiviral and Antimicrobial Screening: Leveraging the known utility of adamantane derivatives like Amantadine and Rimantadine, new derivatives should be tested against a range of viruses and multidrug-resistant bacteria. rsc.orgmdpi.commdpi.com

Phenotypic Screening: Using high-content screening in various disease-relevant cell models (e.g., cancer cell lines, neuronal cells) to identify unexpected biological activities that are not hypothesis-driven.

Establishment of General Design Principles for Enhanced Molecular Potency and Selectivity

A systematic investigation into the Structure-Activity Relationships (SAR) of this compound is essential for developing general design principles. This knowledge will guide the targeted synthesis of second-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

Key SAR studies should systematically modify different parts of the molecule:

The Adamantane Cage: Introducing substituents at different positions on the adamantane core to probe interactions with hydrophobic pockets in target proteins and modulate lipophilicity.

The Dihydroxybenzamide Ring: Varying the position and number of hydroxyl groups on the phenyl ring to fine-tune antioxidant potential and hydrogen bonding capabilities. nih.gov The addition of other substituents (e.g., halogens, alkyl groups) could also modulate electronic properties and binding affinity.

The Amide Linker: Modifying the amide bond to alter rigidity, stability, and hydrogen bonding capacity. This could involve creating ester or triazole bioisosteres.

The findings from these studies will allow for the construction of a robust SAR model, enabling the rational design of derivatives optimized for specific biological targets.

| Molecular Component | Property to Modulate | Potential Impact | Example Modification |

| Adamantane Core | Lipophilicity, Steric Bulk, Stability | Target binding affinity, membrane permeability, pharmacokinetics. | Addition of methyl or hydroxyl groups. |

| Phenyl Ring | Electronic Properties, H-Bonding | Antioxidant activity, target selectivity, binding affinity. | Shifting hydroxyl groups; adding electron-withdrawing groups. |

| Amide Linker | Rigidity, H-Bonding Capacity | Target binding orientation, metabolic stability. | Replacement with an ester or reversed amide. |

By systematically pursuing these research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective therapeutic agents.

Q & A

Q. What computational tools aid in designing adamantane-based derivatives with improved pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.